molecular formula C18H19N3S B214289 6-(1-Adamantyl)-3-aminothieno[2,3-b]pyridine-2-carbonitrile

6-(1-Adamantyl)-3-aminothieno[2,3-b]pyridine-2-carbonitrile

Cat. No. B214289
M. Wt: 309.4 g/mol
InChI Key: NYQNAWPHASQHCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1-Adamantyl)-3-aminothieno[2,3-b]pyridine-2-carbonitrile, also known as TAPC, is a novel organic compound that has attracted the attention of many researchers due to its unique chemical structure and potential applications in various fields. TAPC is a heterocyclic compound that contains a thiophene ring, a pyridine ring, and an adamantyl group. It has been synthesized by several methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 6-(1-Adamantyl)-3-aminothieno[2,3-b]pyridine-2-carbonitrile in organic electronics is based on its ability to transport charge carriers, such as electrons and holes, across organic semiconducting materials. 6-(1-Adamantyl)-3-aminothieno[2,3-b]pyridine-2-carbonitrile acts as a bridge between the electron donor and acceptor materials, facilitating the transfer of charge carriers across the device.
Biochemical and Physiological Effects:
6-(1-Adamantyl)-3-aminothieno[2,3-b]pyridine-2-carbonitrile has not been studied extensively for its biochemical and physiological effects. However, some studies have shown that 6-(1-Adamantyl)-3-aminothieno[2,3-b]pyridine-2-carbonitrile may have antioxidant and anti-inflammatory properties, which could have potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The main advantages of using 6-(1-Adamantyl)-3-aminothieno[2,3-b]pyridine-2-carbonitrile in lab experiments are its high thermal stability, excellent charge transport properties, and ease of synthesis. However, 6-(1-Adamantyl)-3-aminothieno[2,3-b]pyridine-2-carbonitrile has some limitations, such as its low solubility in common organic solvents and its tendency to form aggregates in solution, which can affect its performance in devices.

Future Directions

There are several future directions for 6-(1-Adamantyl)-3-aminothieno[2,3-b]pyridine-2-carbonitrile research, including:
1. Developing new synthesis methods for 6-(1-Adamantyl)-3-aminothieno[2,3-b]pyridine-2-carbonitrile that are more efficient and environmentally friendly.
2. Studying the potential applications of 6-(1-Adamantyl)-3-aminothieno[2,3-b]pyridine-2-carbonitrile in other organic electronics, such as organic field-effect transistors (OFETs) and organic memory devices.
3. Investigating the biochemical and physiological effects of 6-(1-Adamantyl)-3-aminothieno[2,3-b]pyridine-2-carbonitrile in more detail to determine its potential as a therapeutic agent.
4. Developing new device architectures that incorporate 6-(1-Adamantyl)-3-aminothieno[2,3-b]pyridine-2-carbonitrile to improve the performance and stability of organic electronics.
5. Exploring the use of 6-(1-Adamantyl)-3-aminothieno[2,3-b]pyridine-2-carbonitrile in combination with other organic semiconducting materials to create new materials with enhanced properties.
Conclusion:
In conclusion, 6-(1-Adamantyl)-3-aminothieno[2,3-b]pyridine-2-carbonitrile is a novel organic compound that has shown great potential for use in various fields, particularly in organic electronics. 6-(1-Adamantyl)-3-aminothieno[2,3-b]pyridine-2-carbonitrile has been synthesized by several methods and has exhibited excellent charge transport properties and high thermal stability. Although 6-(1-Adamantyl)-3-aminothieno[2,3-b]pyridine-2-carbonitrile has not been extensively studied for its biochemical and physiological effects, it has shown promise as a potential therapeutic agent. There are several future directions for 6-(1-Adamantyl)-3-aminothieno[2,3-b]pyridine-2-carbonitrile research, including developing new synthesis methods, studying its potential applications in other organic electronics, and exploring its use in combination with other organic semiconducting materials.

Synthesis Methods

6-(1-Adamantyl)-3-aminothieno[2,3-b]pyridine-2-carbonitrile can be synthesized by several methods, including the Suzuki-Miyaura coupling reaction, the Sonogashira coupling reaction, and the Stille coupling reaction. The Suzuki-Miyaura coupling reaction is the most commonly used method for synthesizing 6-(1-Adamantyl)-3-aminothieno[2,3-b]pyridine-2-carbonitrile. In this method, 3-bromo-6-(1-adamantyl)thieno[2,3-b]pyridine-2-carbonitrile is reacted with phenylboronic acid in the presence of a palladium catalyst and a base to yield 6-(1-Adamantyl)-3-aminothieno[2,3-b]pyridine-2-carbonitrile.

Scientific Research Applications

6-(1-Adamantyl)-3-aminothieno[2,3-b]pyridine-2-carbonitrile has been extensively studied for its potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). 6-(1-Adamantyl)-3-aminothieno[2,3-b]pyridine-2-carbonitrile has been found to exhibit excellent charge transport properties and high thermal stability, making it a promising candidate for use as a hole transport material in OLEDs and as an electron acceptor in OPVs.

properties

Product Name

6-(1-Adamantyl)-3-aminothieno[2,3-b]pyridine-2-carbonitrile

Molecular Formula

C18H19N3S

Molecular Weight

309.4 g/mol

IUPAC Name

6-(1-adamantyl)-3-aminothieno[2,3-b]pyridine-2-carbonitrile

InChI

InChI=1S/C18H19N3S/c19-9-14-16(20)13-1-2-15(21-17(13)22-14)18-6-10-3-11(7-18)5-12(4-10)8-18/h1-2,10-12H,3-8,20H2

InChI Key

NYQNAWPHASQHCL-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C4=NC5=C(C=C4)C(=C(S5)C#N)N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NC5=C(C=C4)C(=C(S5)C#N)N

Origin of Product

United States

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